N-[(5-chloropyridin-2-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide
Description
N-[(5-chloropyridin-2-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a chloropyridinyl group and a thiazolyl group
Properties
IUPAC Name |
N-[(5-chloropyridin-2-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5OS/c1-12-18-10-15(24-12)11-21-4-6-22(7-5-21)16(23)20-9-14-3-2-13(17)8-19-14/h2-3,8,10H,4-7,9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRMFNVVQHHINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CN2CCN(CC2)C(=O)NCC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloropyridin-2-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Chloropyridinyl Group: The chloropyridinyl group can be introduced via nucleophilic substitution reactions, where the piperazine reacts with 5-chloropyridine under suitable conditions.
Introduction of Thiazolyl Group: The thiazolyl group can be added through a condensation reaction involving 2-methyl-1,3-thiazole and a suitable piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloropyridin-2-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-[(5-chloropyridin-2-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Materials Science: It is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(5-chloropyridin-2-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(5-chloropyridin-2-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide: shares structural similarities with other piperazine derivatives and thiazole-containing compounds.
Piperazine Derivatives: Compounds like N-phenylpiperazine and N-benzylpiperazine.
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-methylthiazole.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
